2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine
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Overview
Description
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an indolizine core linked to a piperidine ring via a methanone bridge, with a pyridazin-3-yloxy substituent. The presence of these heterocyclic moieties makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine typically involves multi-step organic reactions. One common approach is the condensation of indolizine derivatives with piperidine and pyridazine intermediates. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The process may also involve steps like cyclization, oxidation, and functional group protection/deprotection.
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving scalability. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of treatments for cancer, neurological disorders, and infectious diseases.
Industry: Its chemical properties are exploited in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Indolizin-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- 3-(Piperidin-1-yl)propan-1-ol
Comparison: Compared to similar compounds, 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine stands out due to its unique combination of indolizine, piperidine, and pyridazine moieties. This structural arrangement enhances its chemical reactivity and biological activity, making it a versatile tool in research and industry. The presence of the pyridazin-3-yloxy group, in particular, contributes to its distinct pharmacological properties, setting it apart from other related compounds.
Properties
IUPAC Name |
indolizin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-11-15-5-1-2-9-21(15)12-14)22-10-4-6-16(13-22)24-17-7-3-8-19-20-17/h1-3,5,7-9,11-12,16H,4,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXHBBVOSPWHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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